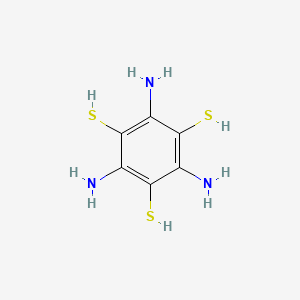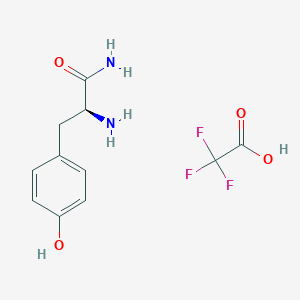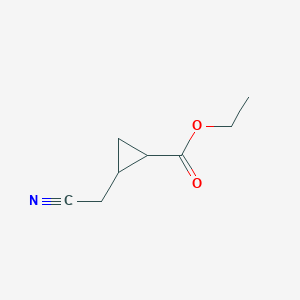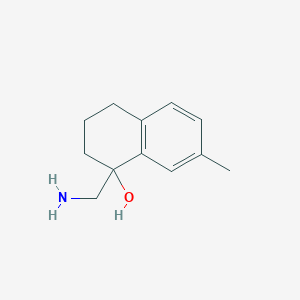
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by its unique structure, which includes an aminomethyl group attached to a tetrahydronaphthalene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 7-methyl-1,2,3,4-tetrahydronaphthalene.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into various amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.
Mecanismo De Acción
Comparison with Other Similar Compounds: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other aminomethyl-substituted tetrahydronaphthalenes:
1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the methyl group at the 7-position, which may affect its reactivity and applications.
1-(Aminomethyl)-7-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol: The ethyl group may confer different steric and electronic properties.
Uniqueness: The presence of the methyl group at the 7-position in this compound makes it unique, potentially influencing its chemical behavior and suitability for specific applications.
Comparación Con Compuestos Similares
- 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-(Aminomethyl)-7-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 1-(Aminomethyl)-7-propyl-1,2,3,4-tetrahydronaphthalen-1-ol
This detailed overview provides a comprehensive understanding of 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
1-(aminomethyl)-7-methyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-4-5-10-3-2-6-12(14,8-13)11(10)7-9/h4-5,7,14H,2-3,6,8,13H2,1H3 |
Clave InChI |
AKCPEFWPKNIJKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(CCCC2(CN)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Carboxypentyl)-2-(3-(3-(5-carboxypentyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)prop-1-en-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12963810.png)

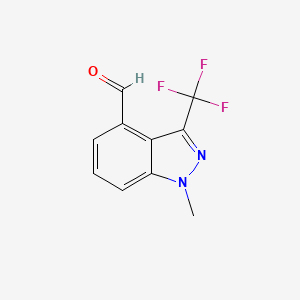


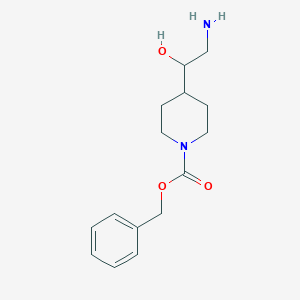

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methoxy-3-methyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12963844.png)
